Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both formyl and ester functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction typically requires mild heating and can be catalyzed by acids or bases to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of palladium-catalyzed coupling reactions has also been explored for the efficient production of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ethyl 3-carboxy-1-methyl-1H-pyrazole-4-carboxylate.
Reduction: Ethyl 3-hydroxymethyl-1-methyl-1H-pyrazole-4-carboxylate.
Substitution: Ethyl 3-formyl-1-methyl-1H-pyrazole-4-amide or Ethyl 3-formyl-1-methyl-1H-pyrazole-4-ester.
Scientific Research Applications
Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: This compound contains a difluoromethyl group instead of a formyl group, which can significantly alter its reactivity and biological activity.
Ethyl 3-hydroxymethyl-1-methyl-1H-pyrazole-4-carboxylate: The hydroxymethyl group provides different chemical properties, making it useful in different synthetic applications.
Ethyl 3-carboxy-1-methyl-1H-pyrazole-4-carboxylate: The presence of a carboxylic acid group instead of a formyl group can influence its solubility and reactivity in various chemical reactions.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 3-formyl-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-10(2)9-7(6)5-11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHFNNFLPCZKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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